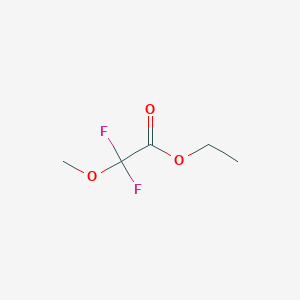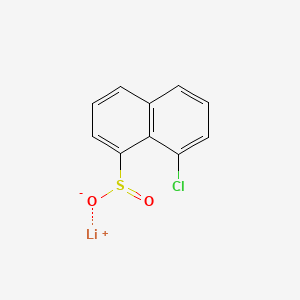
Lithium(1+)8-chloronaphthalene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)8-chloronaphthalene-1-sulfinate is an organosulfur compound that features a lithium ion coordinated to an 8-chloronaphthalene-1-sulfinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)8-chloronaphthalene-1-sulfinate typically involves the sulfonation of 8-chloronaphthalene followed by lithiation. A common method includes:
Sulfonation: 8-chloronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, forming 8-chloronaphthalene-1-sulfonic acid.
Lithiation: The sulfonic acid derivative is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction of the sulfonate group can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 8-chloronaphthalene-1-sulfone.
Reduction: 8-chloronaphthalene-1-thiol or 8-chloronaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Battery Technology: Investigated for use in lithium-sulfur batteries due to its ability to stabilize polysulfides and improve battery performance.
Mecanismo De Acción
The mechanism by which lithium(1+)8-chloronaphthalene-1-sulfinate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In battery technology, it helps in the stabilization of polysulfides, thereby enhancing the efficiency and lifespan of lithium-sulfur batteries .
Comparación Con Compuestos Similares
- Lithium(1+)8-bromonaphthalene-1-sulfinate
- Lithium(1+)8-fluoronaphthalene-1-sulfinate
- Lithium(1+)8-methylnaphthalene-1-sulfinate
Comparison: Lithium(1+)8-chloronaphthalene-1-sulfinate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications.
Propiedades
Fórmula molecular |
C10H6ClLiO2S |
|---|---|
Peso molecular |
232.6 g/mol |
Nombre IUPAC |
lithium;8-chloronaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1 |
Clave InChI |
BZZUDDMNBUKMAJ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



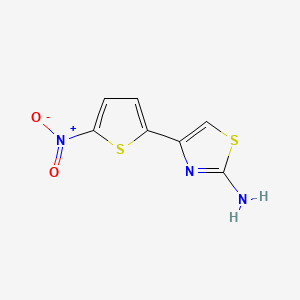
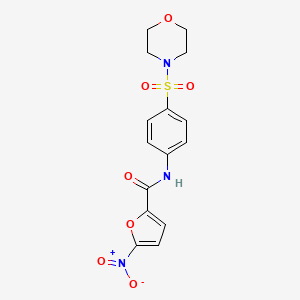


![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
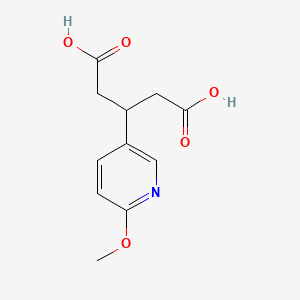


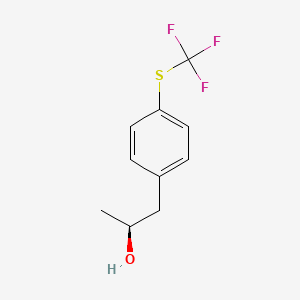
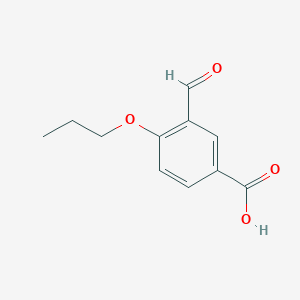

![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
